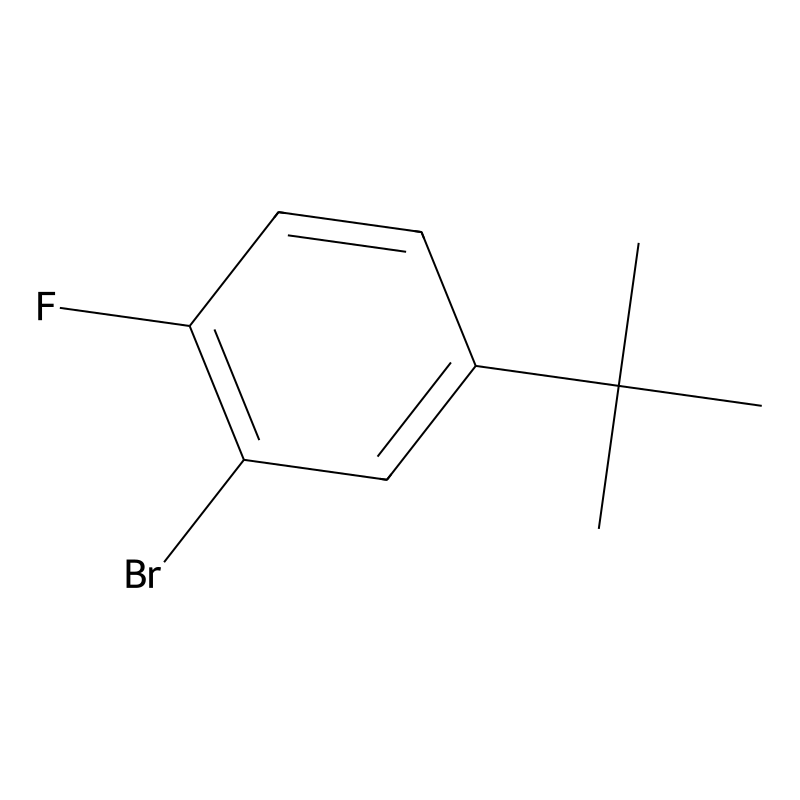2-Bromo-4-t-butyl-1-fluorobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
-Bromo-4-t-butyl-1-fluorobenzene is an aromatic compound with potential applications in various scientific fields. Research studies have explored its synthesis using different methods, including:
- Palladium-catalyzed cross-coupling reactions of 4-t-butylbromobenzene with fluorobenzenes [].
- Direct fluorination of 4-t-butylbromobenzene using fluorinating reagents [].
These studies also involve characterization of the synthesized compound using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and elemental analysis, confirming its structure and purity [, ].
Potential Applications:
While specific research applications of 2-bromo-4-t-butyl-1-fluorobenzene are limited, its unique combination of functional groups suggests potential uses in several areas:
- Intermediate in Organic Synthesis: The presence of a bromo group allows for further functionalization through various coupling reactions, potentially leading to the synthesis of more complex molecules with desired properties [].
- Medicinal Chemistry: Fluorine substitution can impact the biological activity of molecules. 2-Bromo-4-t-butyl-1-fluorobenzene could serve as a starting material for the development of novel pharmaceuticals, although further research is necessary to explore its specific bioactivity [].
- Material Science: Aromatic compounds with specific functional groups are often employed in the development of functional materials. The combination of bromo, fluoro, and t-butyl groups in 2-bromo-4-t-butyl-1-fluorobenzene could potentially lead to the exploration of its properties for applications in material science, though specific research in this area is lacking.
2-Bromo-4-tert-butyl-1-fluorobenzene is an organic compound with the molecular formula C10H12BrF. It is characterized by the presence of a bromine atom and a fluorine atom on the benzene ring, along with a tert-butyl group. This compound typically appears as a colorless to pale yellow liquid and is known for its distinctive odor. It is soluble in various organic solvents, including alcohols and esters, but is insoluble in water . The unique combination of substituents on the benzene ring imparts significant chemical reactivity and versatility, making it a valuable intermediate in organic synthesis.
There is no documented information on the specific mechanism of action of 2-bromo-4-t-butyl-1-fluorobenzene in biological systems.
- Wearing gloves and protective eyewear when handling the compound.
- Working in a well-ventilated fume hood.
- Avoiding contact with skin and eyes.
- Considering it potentially flammable and following proper storage and disposal protocols for organic solvents.
- Nucleophilic Substitution Reactions: The bromine or fluorine atoms can be replaced by nucleophiles, leading to the formation of new compounds. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
- Oxidation and Reduction Reactions: Under specific conditions, this compound can be oxidized to form various derivatives or reduced to yield different amines. Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed, while lithium aluminum hydride or sodium borohydride are used for reductions.
- Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling, which are essential for constructing complex molecular architectures .
The synthesis of 2-Bromo-4-tert-butyl-1-fluorobenzene typically involves the following methods:
- Bromination of 4-tert-butyl-1-fluorobenzene: This method employs brominating agents such as bromine or N-bromosuccinimide in solvents like acetic acid or chloroform. The reaction is usually conducted at room temperature to ensure complete bromination.
- Fluorination Techniques: The introduction of the fluorine atom can be achieved through various fluorination methods, including electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
These processes are optimized for yield and purity in both laboratory and industrial settings .
2-Bromo-4-tert-butyl-1-fluorobenzene serves multiple applications in various fields:
- Organic Synthesis: It acts as a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and other organic compounds.
- Material Science: The compound may be used in the development of advanced materials due to its unique chemical properties.
- Research: It is utilized in academic research to study reaction mechanisms and the behavior of substituted aromatic compounds .
Interaction studies involving 2-Bromo-4-tert-butyl-1-fluorobenzene focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions can provide insights into its potential applications in drug design and materials science. Specific studies may explore how variations in substituents affect reaction rates and product distributions, which is crucial for optimizing synthetic pathways.
Several compounds share structural similarities with 2-Bromo-4-tert-butyl-1-fluorobenzene, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Bromo-4-tert-butyl-1-chlorobenzene | C10H12BrCl | Contains chlorine instead of fluorine |
| 2-Bromo-4-methylphenol | C10H13BrO | Contains a hydroxyl group |
| 4-Bromo-2-tert-butylaniline | C10H14BrN | Amino group present instead of fluorine |
Uniqueness: The unique substitution pattern of 2-Bromo-4-tert-butyl-1-fluorobenzene distinguishes it from these similar compounds. The combination of both bromine and fluorine atoms on the aromatic ring enhances its reactivity and functional versatility, making it an important building block in organic synthesis .








